3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)-
Overview
Description
3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)- is a complex organic compound with the molecular formula C23H19NO4 It is characterized by its oxazolidine ring structure, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of 3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)- involves several steps. One common synthetic route includes the reaction of diphenylacetic acid with an appropriate oxazolidine derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve more efficient and scalable processes, often utilizing advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, using reagents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction cascades, enzyme inhibition, or activation .
Comparison with Similar Compounds
When compared to similar compounds, 3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)- stands out due to its unique oxazolidine ring structure and the presence of diphenyl groups. Similar compounds include:
- 3-Oxazolidinecarboxylic acid, 4- [ [ (1R)-1- [3,5-bis (trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-
- 3-Oxazolidinecarboxylic acid, 2- (1,1-dimethylethyl)-4- (2-methylpropyl)-5-oxo-, phenylmethyl ester, (2S,4S)-
These compounds share structural similarities but differ in their substituents and stereochemistry, which can significantly impact their chemical properties and applications.
Properties
IUPAC Name |
benzyl (2R,4R)-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22-20(18-12-6-2-7-13-18)24(21(28-22)19-14-8-3-9-15-19)23(26)27-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2/t20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHAXUDTXAGDSL-NHCUHLMSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N2[C@@H](C(=O)O[C@@H]2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701172574 | |
Record name | Phenylmethyl (2R,4R)-5-oxo-2,4-diphenyl-3-oxazolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701172574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205654-83-7 | |
Record name | Phenylmethyl (2R,4R)-5-oxo-2,4-diphenyl-3-oxazolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205654-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl (2R,4R)-5-oxo-2,4-diphenyl-3-oxazolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701172574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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